Cyclopentasiloxane, decaethyl-

Description

BenchChem offers high-quality Cyclopentasiloxane, decaethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentasiloxane, decaethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

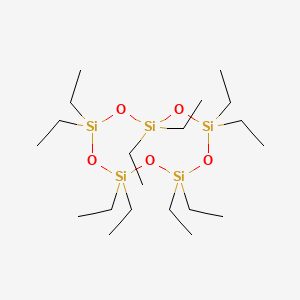

2D Structure

3D Structure

Properties

CAS No. |

18766-20-6 |

|---|---|

Molecular Formula |

C20H50O5Si5 |

Molecular Weight |

511.0 g/mol |

IUPAC Name |

2,2,4,4,6,6,8,8,10,10-decaethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |

InChI |

InChI=1S/C20H50O5Si5/c1-11-26(12-2)21-27(13-3,14-4)23-29(17-7,18-8)25-30(19-9,20-10)24-28(15-5,16-6)22-26/h11-20H2,1-10H3 |

InChI Key |

QSRINYFVPGFLSO-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(CC)CC)(CC)CC)(CC)CC)(CC)CC)CC |

Origin of Product |

United States |

Academic Significance and Research Trajectories of Decaethylcyclopentasiloxane

Foundational Research in Organosilicon Chemistry

The study of organosilicon compounds, which contain carbon-silicon bonds, dates back to 1863 when Charles Friedel and James Crafts first synthesized an organochlorosilane. wikipedia.org This field, which bridges organic and inorganic chemistry, gained significant momentum in the early 20th century through the pioneering work of Frederic S. Kipping, who was noted for using Grignard reagents to create alkylsilanes and arylsilanes. wikipedia.org

The synthesis of cyclic siloxanes like decamethylcyclopentasiloxane (B1670010) (commonly known as D5) is a cornerstone of industrial organosilicon chemistry. Commercially, D5 is produced from the hydrolysis of dimethyldichlorosilane. wikipedia.org This process yields a mixture of cyclic dimethylsiloxanes and linear polydimethylsiloxane (B3030410). wikipedia.org From this mixture, the volatile cyclic siloxanes, including D5, can be separated through distillation. wikipedia.orgchemicalbook.com The reaction can be guided to favor the formation of these volatile cyclic siloxanes by equilibrating the polymer/ring mixture in the presence of a strong base like potassium hydroxide (B78521) (KOH). wikipedia.org

The fundamental characteristics of organosilicon compounds are that they are generally colorless, hydrophobic, and stable in air. wikipedia.org The carbon-silicon bond is longer and weaker than a carbon-carbon bond, and it is polarized towards the carbon atom due to carbon's higher electronegativity. wikipedia.org This inherent polarity and the high energy of the silicon-oxygen bond are central to the chemical behavior and utility of siloxanes. wikipedia.org

Positioning within Cyclic Volatile Methyl Siloxanes (cVMS) Research

Decamethylcyclopentasiloxane is a prominent member of the group known as cyclic volatile methyl siloxanes (cVMS). nih.gov This group primarily includes octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (B120686) (D6). tandfonline.com These compounds are characterized by their cyclic structure composed of repeating dimethylsiloxane units, their volatility, and low surface tension, which allows them to spread rapidly. tandfonline.comeuropa.eu

Due to these properties, D5 is widely used as an emollient, solvent, and conditioning agent in a vast array of personal care products, including deodorants, sunscreens, hair sprays, and skin care formulations. wikipedia.orgatamanchemicals.comhealthline.comspecialchem.com It is valued for providing a silky feel and for its ability to evaporate quickly from the skin or hair without leaving a greasy residue. atamanchemicals.comhealthline.comspecialchem.com The high production volume and extensive use in consumer products have made cVMS, and D5 in particular, a major focus of chemical research and regulatory assessment. wikipedia.orgfrontiersin.org It is one of the most highly consumed chemicals worldwide and is listed as a "High Production Volume Chemical". frontiersin.org

Table 1: Physicochemical Properties of Decamethylcyclopentasiloxane (D5)

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₃₀O₅Si₅ chemicalbook.com |

| Molar Mass | 370.770 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 0.958 g/cm³ wikipedia.org |

| Melting Point | -44 °C europa.eu |

| Boiling Point | 210 °C wikipedia.org |

| Water Solubility | 17.03 µg/L wikipedia.orgeuropa.eu |

| Vapour Pressure | 33.2 Pa at 25°C europa.eu |

| Log Pow | 5.2 europa.eu |

This table is interactive. You can sort and filter the data.

Evolution of Research Foci: From Fundamental Synthesis to Environmental Dynamics

The scientific focus on decamethylcyclopentasiloxane has evolved significantly over time. Initial research centered on its synthesis and the characterization of its physical and chemical properties, which established its utility in various applications. wikipedia.orgeuropa.eu However, the widespread release of D5 into the environment through the use and disposal of consumer products prompted a shift in research towards understanding its environmental fate, persistence, and transport. nih.govsitubiosciences.com

A substance is considered persistent if it does not readily degrade in the environment. nih.gov Research has shown that D5 is persistent in nature. wikipedia.org Consequently, numerous studies have investigated its presence and behavior in different environmental compartments. Studies in semi-enclosed bays in Korea detected D5 in all sediment samples, indicating continuous contamination over the last decade. frontiersin.org The concentrations were often highest near the outfalls of wastewater treatment plants, identifying them as a potential source to the coastal environment. frontiersin.org

Recent research has also focused on the bioaccumulation potential and temporal trends of cVMS in ecosystems. A long-term study in Lake Pepin, Minnesota, investigated the concentrations of D5 in biota and sediment over an eight-year period. nih.gov The findings showed a general decrease in lipid-normalized concentrations of D5 in biota, with annual declines ranging from -11% to -13%. nih.gov The study also observed trophic dilution for D5, meaning its concentration decreased at higher levels of the food web, suggesting that trophic magnification is not occurring in that specific aquatic ecosystem. nih.gov This type of research is crucial for conducting comprehensive environmental risk assessments. nih.govepa.gov

Table 2: Summary of Research Findings on Decamethylcyclopentasiloxane (D5)

| Research Focus | Key Findings |

|---|---|

| Synthesis | Produced from the hydrolysis of dimethyldichlorosilane, followed by distillation to separate the cyclic components. wikipedia.orgchemicalbook.com |

| Environmental Presence | Detected ubiquitously in sediment samples in industrialized bays, indicating widespread and ongoing contamination. frontiersin.org |

| Environmental Fate | Considered persistent in the environment. wikipedia.org Wastewater treatment plants are a significant source of release into aquatic systems. frontiersin.orgnih.gov |

| Bioaccumulation | Studies in a temperate freshwater lake showed trophic dilution (TMFs <1.0), indicating it did not biomagnify in that food web. nih.gov |

| Temporal Trends | A multi-year study observed decreasing concentration trends in lake biota and sediment. nih.gov |

This table is interactive. You can sort and filter the data.

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| Cyclopentasiloxane, decaethyl- | - |

| Decamethylcyclopentasiloxane | D5, Cyclopentasiloxane atamanchemicals.com |

| Octamethylcyclotetrasiloxane | D4 |

| Dodecamethylcyclohexasiloxane | D6 |

| Dimethyldichlorosilane | - |

| Polydimethylsiloxane | PDMS wikipedia.org |

Synthetic Methodologies and Advanced Chemical Transformations of Decaethylcyclopentasiloxane

Established Synthetic Pathways for Decaethylcyclopentasiloxane

The synthesis of decaethylcyclopentasiloxane is primarily achieved through well-established industrial processes that begin with chlorosilane precursors. These methods are designed for large-scale production and involve subsequent purification to isolate the desired cyclic siloxane.

Industrial-Scale Synthesis from Chlorosilane Precursors

The industrial production of cyclic siloxanes like decaethylcyclopentasiloxane is a multi-step process that begins with the synthesis of organochlorosilanes. researchgate.net The most common method for this initial step is the Müller-Rochow process, which involves the reaction of elemental silicon with chloroalkanes in the presence of a catalyst, typically in a fluidized bed reactor. researchgate.net This process yields a mixture of silanes, including the key precursor diethyldichlorosilane ((C₂H₅)₂SiCl₂).

Isolation and Purification Techniques for Cyclic Siloxanes

Following the synthesis, a mixture of linear and cyclic siloxanes of varying ring sizes is typically obtained. Therefore, isolation and purification are crucial steps to obtain decaethylcyclopentasiloxane in high purity. A variety of physical and chemical methods are employed for this purpose.

Distillation is a widely used technique to separate volatile liquids based on their boiling points. wikipedia.org Given the differences in volatility between cyclic siloxanes of different ring sizes and their linear counterparts, fractional distillation is an effective method for isolating decaethylcyclopentasiloxane.

Crystallization is another powerful purification technique that separates a product from a liquid stream by forming highly pure solid crystals. wikipedia.org This can be achieved by cooling the mixture or by adding precipitants that reduce the solubility of the desired cyclic siloxane. wikipedia.org The resulting pure crystals can then be separated by filtration or centrifugation. wikipedia.org For analytical purposes or to ensure very high purity, recrystallization from a pure solvent may be performed. wikipedia.org

Other purification methods that can be applied include liquid-liquid extraction to remove impurities and adsorption to trap soluble contaminants on a solid material. wikipedia.org The purity of the isolated decaethylcyclopentasiloxane is often confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), infrared (IR) spectroscopy, and mass spectrometry. rsc.org

Exploration of Derivatives and Stereoregular Systems

The reactivity of the siloxane backbone and the ethyl groups in decaethylcyclopentasiloxane allows for the synthesis of a wide range of derivatives and stereoregular analogs. These modifications can impart novel properties and functionalities to the parent molecule.

Synthesis of Stereoregular Organocyclosiloxane Analogs

The synthesis of stereoregular organocyclosiloxanes, where the substituents on the silicon atoms have a defined spatial arrangement, is an area of active research. One approach involves the use of specific precursors and reaction conditions to control the stereochemistry of the final product. For example, the polymerization of cyclosiloxanes with configurational units can lead to polymers with varying tacticities. gelest.com

Research has demonstrated the directed synthesis of new vinylcoppersiloxanes which can then be used to create stereoregular vinylsiloxanes with specific configurations. rsc.org Although this specific example does not directly involve decaethylcyclopentasiloxane, the principles can be extended to the synthesis of its stereoregular analogs. The resulting structures of these complex cyclic compounds are typically confirmed through a combination of analytical techniques, including NMR spectroscopy, IR spectroscopy, mass spectrometry, and gel permeation chromatography (GPC). rsc.org

Mechanistic Investigations of Directed and Undirected C–H Bond Functionalization

The functionalization of the ethyl groups on the decaethylcyclopentasiloxane ring through C–H bond activation is a powerful tool for creating novel derivatives. This can be achieved through various methods, including reactions with arynes. Arynes, highly reactive intermediates, can undergo formal C-C bond insertion into siloxane side chains. jst.go.jp

The functionalization of siloxanes can also be achieved through other reactions like condensation, nucleophilic substitution, and hydrosilylation. jst.go.jpmdpi.com These methods allow for the introduction of a wide array of functional groups, leading to materials with tailored properties. For instance, the unique chemistry of siloxanes allows them to act as linkers between organic and inorganic materials. mdpi.com

Role as a Chemical Intermediate in Polymerization Processes

Decaethylcyclopentasiloxane, like other cyclic siloxanes, serves as a crucial monomer in ring-opening polymerization (ROP) to produce high molecular weight linear polysiloxanes. gelest.comsilicones.euatamanchemicals.com This polymerization method offers better control over the molecular weight and structure of the resulting polymers compared to polycondensation reactions. gelest.com

The ROP of cyclic siloxanes can be initiated by either anionic or cationic catalysts. gelest.comgelest.com The process involves the cleavage of the Si-O-Si bond in the cyclic monomer, followed by the reformation of this bond to build the polymer chain. gelest.com This reaction is often an equilibrium process, with a distribution of cyclic and linear species present. gelest.com The driving force for the polymerization of many cyclosiloxanes is the gain in conformational entropy upon ring opening, as the siloxane chain is highly flexible. gelest.com

The resulting polysiloxanes, derived from monomers like decaethylcyclopentasiloxane, possess a unique set of properties inherited from the siloxane backbone, such as thermal stability and low rotational energy. researchgate.net These polymers are important in a variety of industrial applications. atamanchemicals.com

Decaethylcyclopentasiloxane as a Precursor to Polysiloxanes

The principal route to producing high molecular weight polysiloxanes from decaethylcyclopentasiloxane is through ring-opening polymerization (ROP). mdpi.com This process involves the cleavage of the silicon-oxygen bonds within the cyclic monomer, followed by the formation of linear polymer chains. mdpi.com Both anionic and cationic polymerization methods are employed to achieve this transformation, each with its own set of catalysts and reaction conditions. gelest.com

Anionic ring-opening polymerization (AROP) is a widely used technique for synthesizing polysiloxanes. unm.edu It is typically initiated by strong bases such as alkali metal hydroxides (e.g., potassium hydroxide), silanolates, or superbases. unm.eduwikipedia.org The initiator attacks a silicon atom in the decaethylcyclopentasiloxane ring, leading to the formation of a linear silanolate active center which then propagates by attacking other monomer rings. The molecular weight of the resulting poly(diethylsiloxane) can be controlled by the use of chain transfer agents. researchgate.net

Cationic ring-opening polymerization (CROP) offers an alternative pathway, generally initiated by strong protic acids (like trifluoromethanesulfonic acid) or Lewis acids. jst.go.jpmdpi.com The mechanism involves the protonation of a siloxane oxygen atom, creating a reactive cationic center that initiates polymerization. acs.orgacs.org CROP is sensitive to the reaction conditions, and side reactions such as backbiting, where the growing polymer chain attacks itself to form other cyclic siloxanes, can be a significant issue. digitellinc.com The formation of cyclic oligomers is a common feature in the cationic polymerization of cyclosiloxanes. researchgate.net

The synthesis of polysiloxanes can also be achieved through the hydrolysis and condensation of diethyldichlorosilane, which can produce a mixture of linear and cyclic siloxanes, including decaethylcyclopentasiloxane. wikipedia.org This mixture can then be subjected to ROP to produce high molecular weight polymers.

Research into Polymerization Catalysis and Kinetics

The kinetics of the ring-opening polymerization of cyclosiloxanes are a critical area of research, as they dictate the rate of polymer formation and the properties of the final material. For anionic polymerization, the reaction is often first-order with respect to both the monomer and the initiator concentrations. wikipedia.org The rate of polymerization is influenced by the nature of the cation from the initiator and the solvent used. rsc.org

In cationic polymerization, the kinetics can be more complex due to the potential for various side reactions. The reaction is typically first-order in both monomer and initiator. researchgate.net The choice of catalyst is crucial; for instance, some catalyst systems can lead to a more controlled polymerization with a narrower molecular weight distribution. vt.edudoria.fi

Research has shown that the ring strain of the cyclosiloxane monomer plays a significant role in the polymerization kinetics. scielo.br Monomers with higher ring strain, such as hexamethylcyclotrisiloxane (B157284) (D3), polymerize much more rapidly than less strained rings like octamethylcyclotetrasiloxane (B44751) (D4) or decamethylcyclopentasiloxane (B1670010) (D5). wikipedia.org This is because the relief of ring strain provides a thermodynamic driving force for the polymerization. wiley-vch.de

The following table summarizes the general kinetic parameters for the anionic and cationic ROP of cyclosiloxanes, which are expected to be broadly applicable to decaethylcyclopentasiloxane.

| Polymerization Type | Typical Initiators/Catalysts | General Kinetic Orders | Key Influencing Factors |

| Anionic ROP | Alkali metal hydroxides (KOH), organolithium compounds, superbases unm.eduwikipedia.org | First order in monomer, First order in initiator wikipedia.org | Cation nature, Solvent polarity rsc.org |

| Cationic ROP | Strong protic acids (CF₃SO₃H), Lewis acids (BF₃) jst.go.jpmdpi.com | First order in monomer, First order in initiator researchgate.net | Counter-ion, Solvent, Temperature wikipedia.org |

This table presents generalized data for cyclosiloxane polymerization, as specific kinetic data for decaethylcyclopentasiloxane is limited in publicly available literature.

Chemical Reactivity and Stability Investigations

The stability of decaethylcyclopentasiloxane and the resulting poly(diethylsiloxane) is a key determinant of their application range. Investigations into their hydrolytic and photochemical stability provide insights into their behavior in various chemical and environmental conditions.

Hydrolytic Stability in Various Chemical Environments

The silicon-oxygen backbone of siloxanes is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. doria.fi The rate of hydrolysis is significantly influenced by the pH of the environment. Under neutral conditions, the hydrolysis of siloxanes is generally slow. However, in the presence of strong acids or bases, the degradation rate increases substantially. doria.fi

Acid-catalyzed hydrolysis proceeds via the protonation of a siloxane oxygen atom, making the adjacent silicon atom more susceptible to nucleophilic attack by water. acs.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the silicon atom. doria.fi Theoretical studies have confirmed that the energy barrier for siloxane bond cleavage is significantly lowered under both acidic and basic conditions. acs.org

The ethyl groups in decaethylcyclopentasiloxane are expected to influence its hydrolytic stability compared to its methyl-substituted counterpart, decamethylcyclopentasiloxane. The bulkier ethyl groups may provide some steric hindrance to the attacking nucleophile, potentially slowing the rate of hydrolysis. However, specific quantitative data on the hydrolytic stability of decaethylcyclopentasiloxane across different pH values is not extensively documented in the literature.

The table below provides a qualitative overview of the hydrolytic stability of siloxanes in different chemical environments, which is generally applicable to decaethylcyclopentasiloxane.

| Environment | pH Range | Relative Rate of Hydrolysis | Primary Mechanism |

| Acidic | < 4 | High | Protonation of siloxane oxygen followed by nucleophilic attack by water acs.org |

| Neutral | ~7 | Low | Slow nucleophilic attack by water |

| Basic | > 10 | High | Direct nucleophilic attack by hydroxide ions on silicon doria.fi |

This table is based on the general behavior of siloxanes, as specific data for decaethylcyclopentasiloxane is scarce.

Photochemical Reactions and Photo-oxidation Pathways

The photochemical stability of siloxanes is important for outdoor applications where they are exposed to sunlight. While the Si-O backbone itself is largely transparent to UV radiation, the presence of alkyl groups can lead to photo-oxidation reactions, particularly in the presence of oxygen and UV light. researchgate.net

Studies on polydimethylsiloxanes (PDMS) have shown that UV irradiation in the presence of air can lead to the formation of carbonyl and hydroxyl groups on the polymer surface. jst.go.jp This photo-oxidation process can result in crosslinking and the formation of a silica-like surface layer. researchgate.net The mechanism is believed to involve the formation of hydroperoxides on the alkyl side chains, which can then undergo further reactions. researchgate.net

For decaethylcyclopentasiloxane and the corresponding poly(diethylsiloxane), the ethyl groups would be the primary sites for photo-oxidation. It is anticipated that the reaction pathways would be similar to those observed for PDMS, involving the abstraction of a hydrogen atom from an ethyl group, followed by reaction with oxygen to form peroxy radicals and subsequently hydroperoxides. The decomposition of these hydroperoxides can lead to chain scission and crosslinking. Recent studies on the atmospheric oxidation of decamethylcyclopentasiloxane (D5) have shown the formation of various volatile oxidation products, including formaldehyde (B43269) and formic acid, and secondary organosiloxane aerosols. copernicus.org Similar products would be expected from the photo-oxidation of decaethylcyclopentasiloxane.

Environmental Fate and Transport Dynamics of Decaethylcyclopentasiloxane

Atmospheric Transport and Degradation Studies

Decaethylcyclopentasiloxane can enter the atmosphere through volatilization from its use in personal care products. Once in the atmosphere, it is subject to transport and degradation processes that determine its concentration and potential for long-range distribution.

Decaethylcyclopentasiloxane is a volatile compound, and a significant portion of its emissions to the environment is through volatilization to the atmosphere. nih.gov Its use in personal care products leads to its release in substantial quantities. nih.gov

The primary degradation pathway for decaethylcyclopentasiloxane in the atmosphere is through oxidation initiated by hydroxyl (OH) radicals. nih.gov This reaction is a key factor in its removal from the atmosphere. nih.gov The kinetics of this reaction, meaning the rate at which it occurs, are essential for predicting the atmospheric lifetime of the compound. Theoretical studies on similar organic compounds have shown that OH radical addition and H-atom abstraction are common reaction pathways. chemicalpapers.commdpi.com For instance, the reaction of OH radicals with some epoxy compounds has been studied to determine their rate coefficients. copernicus.org

The oxidation of decaethylcyclopentasiloxane by OH radicals leads to the formation of various oxidation products. copernicus.org These products can exist in both the gas phase and associated with atmospheric particles. The distribution between these two phases, known as gas-particle partitioning, is a critical factor in the atmospheric transport and deposition of these transformation products. yale.edu Studies on other organic compounds have shown that oxidation can lead to products with lower volatility, which are more likely to partition to the particle phase. yale.edu Research on the oxidation of decamethylcyclopentasiloxane (B1670010) (D5) has identified multifunctional volatile organic products (VOPs) such as siloxanols and siloxanediols. copernicus.org

Atmospheric circulation models are used to predict the long-range transport potential of chemicals like decaethylcyclopentasiloxane. nih.gov These models incorporate data on emissions, physical-chemical properties, and degradation rates to estimate how far the compound can travel in the atmosphere. nih.gov The characteristic travel distance (CTD) is a metric used to quantify this potential. researchgate.netresearchgate.net Studies comparing model predictions with field measurements for similar compounds, like decamethylcyclopentasiloxane (D5), have shown good agreement, indicating a solid understanding of the factors governing their atmospheric concentrations. nih.gov However, some field data suggest there might be additional removal processes for airborne cyclic volatile methylsiloxanes (cVMS) that are not currently included in models. nih.gov

The table below presents modeled data for the fate of a related siloxane, D5, in various wastewater treatment systems, which can be a source of atmospheric emissions.

Table 1: Modeled Fate of Decamethylcyclopentasiloxane (D5) in Wastewater Treatment Systems

| Pathway | Primary Treatment Only | Secondary Treatment (includes primary) | Lagoon Treatment |

|---|---|---|---|

| Effluent | 58% | 3% | 11–30% (facultative), 2–5% (aerated) |

| Sludge | 42% | 44% | |

| Air | <1% | 53% | 3.7% |

> Data derived from Mackay et al. (2015). researchgate.net This table is interactive.

Aquatic and Terrestrial Environmental Persistence

While a significant portion of decaethylcyclopentasiloxane is released into the atmosphere, its fate in aquatic and terrestrial environments is also a key area of study.

Once in aquatic systems, the persistence of decaethylcyclopentasiloxane is influenced by its resistance to biodegradation. For related siloxanes, it has been noted that degradation in the environment can be a two-step process, often initiated by a non-biological step followed by biological degradation. nih.gov Ultimately, these compounds can break down into inorganic constituents. nih.gov However, the initial resistance to biodegradation in water is a critical factor in their environmental persistence.

Sediment Degradation Kinetics and Half-Lives

Table 1: Sediment Degradation Data for Decaethylcyclopentasiloxane

| Parameter | Value | Source |

|---|---|---|

| Half-Life (DT50) | Data not available | N/A |

Soil Fate and Mobility Studies

Table 2: Soil Mobility Classification for Decaethylcyclopentasiloxane

| Parameter | Value | Mobility Class | Source |

|---|

Environmental Partitioning and Bioaccumulation Research

Bioconcentration and Biomagnification in Aquatic Food Webs

Specific research on the bioconcentration and biomagnification of decaethylcyclopentasiloxane in aquatic food webs could not be located. Bioconcentration refers to the accumulation of a chemical in an organism from water, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. nih.gov Without empirical data, the bioconcentration factor (BCF) and biomagnification factor (BMF) for decaethylcyclopentasiloxane remain undetermined.

Partitioning Coefficients in Multi-Media Environmental Compartments

Partitioning coefficients are essential for predicting how a chemical will distribute itself between different environmental compartments like water, soil, air, and biota. epa.gov These coefficients, such as the octanol-water partition coefficient (Kow), are crucial inputs for environmental fate models. nih.gov However, experimentally derived or estimated partitioning coefficients specifically for decaethylcyclopentasiloxane are not reported in the available scientific literature.

Table 3: Partitioning Coefficients for Decaethylcyclopentasiloxane

| Coefficient | Log Value | Source |

|---|---|---|

| Octanol-Water (log Kow) | Data not available | N/A |

| Organic Carbon-Water (log Koc) | Data not available | N/A |

Mass Balance Modeling for Environmental Distribution

Mass balance models use chemical properties and environmental parameters to predict the distribution and concentration of a substance in various environmental compartments. nih.gov The application of such models to decaethylcyclopentasiloxane is contingent on the availability of its specific physical and chemical properties, including partitioning coefficients and degradation rates. As this foundational data is not available, no specific mass balance modeling studies for the environmental distribution of decaethylcyclopentasiloxane have been identified.

Global and Regional Environmental Monitoring and Distribution Analytics

No studies were found that report on the monitoring of decaethylcyclopentasiloxane in any environmental medium on a global or regional scale. As a result, there is no available data on its environmental concentrations in air, water, sediment, soil, or biota, and its potential for long-range environmental transport is unknown.

Advanced Analytical and Computational Methodologies in Decaethylcyclopentasiloxane Research

Chromatographic and Spectroscopic Characterization

Chromatography and spectroscopy are foundational techniques for the separation and structural identification of decamethylcyclopentasiloxane (B1670010) and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating decamethylcyclopentasiloxane (D5) from complex matrices and for quantifying its impurities and environmental transformation products. drawellanalytical.comresearchgate.net A common approach involves reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity.

Research has demonstrated the successful separation of D5 using specialized RP-HPLC columns. sielc.com One such method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This technique is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

The detection of environmental metabolites, which are often present in low concentrations, requires highly sensitive methods. A recently developed ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method enables the analysis of D5 oxidation products found in atmospheric aerosols. acs.org This method uses reversed-phase liquid chromatography to separate isomeric products before their detection by high-resolution mass spectrometry, addressing the challenge of measuring trace levels in complex environmental samples. acs.org

Key impurities found in commercial D5 can also be monitored using HPLC techniques. These impurities may include other cyclic siloxanes that are byproducts of the manufacturing process, which involves the hydrolysis of dimethyldichlorosilane. wikipedia.orgpharmaffiliates.com

Table 1: Example HPLC Method for Decamethylcyclopentasiloxane Separation

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Application | Separation of D5, Isolation of Impurities | sielc.com |

Table 2: Common Impurities in Decamethylcyclopentasiloxane

| Impurity Name | CAS Number | Molecular Formula |

|---|---|---|

| Octadecamethylcyclononasiloxane | 556-71-8 | C₁₈H₅₄O₉Si₉ |

Identifying the exact structure of decamethylcyclopentasiloxane's transformation products is critical for understanding its environmental fate and metabolism. While mass spectrometry (MS) provides molecular weight information, it often cannot distinguish between isomers. Advanced spectroscopic methods, particularly when coupled with chromatography, are essential for complete structural elucidation.

A powerful approach combines liquid chromatography and mass spectrometry with infrared ion spectroscopy (IRIS). nih.gov In this method, metabolites are first separated by LC and selected by their mass-to-charge ratio in the mass spectrometer. An infrared laser is then used to record a vibrational spectrum of the mass-selected ion. This experimental spectrum is compared against quantum-chemically predicted IR spectra for various possible isomeric structures. A match between the experimental and a predicted spectrum allows for the confident assignment of the molecular structure. nih.gov This technique has been successfully used to identify the specific isomers of oxidation, glucuronidation, and sulfonation products of agrochemicals, demonstrating its applicability to complex metabolic pathways. nih.gov

Other studies have used tandem mass spectrometry (MS/MS) to characterize D5 oxidation products, identifying the addition of functional groups such as silanol (B1196071) (-Si-OH), silyl (B83357) alcohol (-Si-CH₂OH), and carbonyls. acs.org The fragmentation patterns in MS/MS provide clues to the compound's structure, complementing other spectroscopic data.

Table 3: Spectroscopic Methods for D5 Transformation Product Analysis

| Technique | Application | Findings | Source |

|---|---|---|---|

| LC-MS/IR Ion Spectroscopy (IRIS) | Isomer-specific structural elucidation of metabolites. | Enables differentiation of isomers by matching experimental IR spectra with computationally predicted spectra. | nih.gov |

| High-Resolution MS | Identification of molecular formulas for oxidation products. | Confirmed presence of functional groups like silanol, silyl alcohol, and carbonyls. | acs.org |

| Tandem MS (MS/MS) | Structural characterization through fragmentation analysis. | Provides data on the connectivity of atoms within a molecule. | nih.gov |

Material Science Characterization Techniques

The physical properties of decamethylcyclopentasiloxane, particularly its behavior across different temperatures and phases, are investigated using a suite of material science characterization techniques.

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to measure the heat flow associated with material transitions as a function of temperature. nih.gov For decamethylcyclopentasiloxane, DSC is employed to determine key thermal events such as crystallization, melting, and glass transitions. wikipedia.org

Studies on polysiloxanes using low-temperature DSC reveal complex thermal behavior. dtic.mil The analysis can identify the glass transition temperature (Tg), where an amorphous solid becomes rubbery upon heating, and the temperatures of crystallization (Tc) and melting (Tm). wikipedia.orgdtic.mil The melting point for D5 has been reported to be approximately -44°C. gelest.com Research on related polydimethylsiloxanes shows that the thermal history and the rate of cooling and heating can significantly affect the crystalline structure, sometimes resulting in multiple melting peaks corresponding to different crystalline phases, such as acicular and spherulitic modifications. dtic.mil These measurements are crucial for understanding the physical state of D5 under various environmental conditions.

Table 4: Thermal Properties of Decamethylcyclopentasiloxane

| Thermal Property | Description | Typical Value/Observation | Source |

|---|---|---|---|

| Melting Point (Tm) | Temperature at which the solid phase transitions to liquid. | -44 °C | gelest.com |

| Crystallization (Tc) | Temperature at which the liquid crystallizes upon cooling. | Rate-dependent, occurs below the melting point. | dtic.mil |

| Phase Behavior | Polydimethylsiloxanes can exhibit multiple crystalline phases. | Two melting peaks observed near -38°C in some polysiloxanes. | dtic.mil |

X-ray Diffraction (XRD) is an indispensable tool for determining the atomic and molecular structure of a crystal. When decamethylcyclopentasiloxane is in its solid state (below its melting point), XRD can be used to analyze its crystal lattice.

Polarized Light Microscopy (PLM) is a technique used to study materials that are optically anisotropic, meaning they have different optical properties depending on the orientation of light passing through them. moticmicroscopes.com This technique is particularly valuable in the study of liquid crystals (LCs), which are phases of matter intermediate between conventional liquids and solid crystals (mesophases). mdpi.com

While decamethylcyclopentasiloxane itself does not form a liquid crystalline phase, research into related siloxane-containing polymers has utilized PLM extensively. researchgate.net Many siloxane-based polymers can form various LC phases (e.g., smectic, nematic), and PLM is used to identify the characteristic textures that these phases exhibit. mdpi.comresearchgate.net For example, a siloxane azomethine has been shown to display a smectic A focal conic texture when viewed under a polarizing microscope. researchgate.net The high flexibility of the siloxane backbone in compounds like polydimethylsiloxane (B3030410) (PDMS) prevents the formation of a liquid crystal phase, causing it to remain an amorphous fluid. researchgate.net This understanding, derived from PLM studies of related materials, provides context for the physical behavior of D5.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have emerged as indispensable tools in modern chemical research. nih.gov These methodologies allow for the simulation of molecular structures, interactions, and reactions, providing a virtual laboratory to explore chemical phenomena that may be difficult or costly to investigate experimentally. nih.govresearchgate.net For decaethylcyclopentasiloxane, these techniques are pivotal in understanding its fundamental characteristics and environmental interactions.

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Structure

Quantum chemical calculations, rooted in solving the Schrödinger equation, offer a powerful lens to examine the electronic structure and reactivity of molecules. dntb.gov.ua These methods can elucidate reaction pathways, transition state energies, and the distribution of electrons within a molecule, which are fundamental to understanding its chemical behavior. researchgate.netcolumbia.edu

While specific quantum chemical studies on the reaction mechanisms of decaethylcyclopentasiloxane are not extensively documented in publicly available literature, the principles of such calculations are well-established and can be applied to this compound. researchgate.net Density Functional Theory (DFT) is a common and effective method for these investigations, providing a balance between computational cost and accuracy. nih.govnih.gov

Key areas of investigation for decaethylcyclopentasiloxane using quantum chemical calculations would include:

Ring-Opening Polymerization: Understanding the mechanism and energetics of ring-opening reactions, which are crucial for the synthesis of polysiloxanes. This would involve calculating the energy profile for the cleavage of the Si-O bond in the cyclopentasiloxane ring, potentially catalyzed by acids or bases.

Hydrolysis: Investigating the step-by-step mechanism of hydrolysis, a key degradation pathway in the environment. Calculations could pinpoint the activation barriers for the nucleophilic attack of water on the silicon atoms and the subsequent breaking of the siloxane bond.

Electronic Properties: Determining properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

The following table illustrates the type of data that would be generated from such quantum chemical calculations, using hypothetical values for decaethylcyclopentasiloxane for illustrative purposes.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical reactivity and stability. |

| Activation Energy for Hydrolysis | 25 kcal/mol | Determines the rate of degradation in aqueous environments. |

This table is interactive. Click on the headers to learn more about each property.

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into the dynamics and interactions of molecules at an atomistic level. mdpi.combohrium.commdpi.com For decaethylcyclopentasiloxane, MD simulations are particularly valuable for understanding its behavior at interfaces, such as the air-water or lipid-water interface, which is crucial for assessing its environmental transport and biological interactions.

Key insights that could be gained from MD simulations of decaethylcyclopentasiloxane include:

Orientation and Conformation at Interfaces: Determining how the molecule orients itself at an interface. For instance, at a water-air interface, the more hydrophobic ethyl groups would likely orient away from the water phase.

Partitioning Behavior: Simulating the partitioning of the molecule between two immiscible phases, such as water and an organic solvent, to predict its distribution in the environment.

Interaction with Lipid Bilayers: Modeling the interaction of decaethylcyclopentasiloxane with cell membranes to understand its potential for bioaccumulation.

The table below presents hypothetical results from an MD simulation of decaethylcyclopentasiloxane at a water-octanol interface, a common model for environmental partitioning.

| Simulation Parameter | Hypothetical Result | Implication |

| Interfacial Tension | 35 mN/m | Indicates the extent to which the molecule reduces the tension between the two phases. |

| Density Profile | Peak at the interface, higher density in the octanol (B41247) phase. | Suggests a preference for the organic phase, indicating hydrophobicity. |

| Radial Distribution Function | Shows a high probability of finding octanol molecules around the siloxane. | Quantifies the molecular-level interactions driving the partitioning behavior. |

This table is interactive. Explore the parameters to understand their significance in interfacial studies.

Predictive Models for Environmental Partitioning and Transport

Predictive models for environmental partitioning and transport are crucial for assessing the ultimate fate and potential impact of chemicals released into the environment. nih.govbohrium.comnih.gov These models, often multimedia fugacity models, use the physicochemical properties of a substance to predict its distribution among various environmental compartments like air, water, soil, and sediment. dntb.gov.uanih.govbohrium.com

For volatile cyclic siloxanes, such as decamethylcyclopentasiloxane (D5), these models have been applied to understand their environmental behavior. researchgate.netnih.govbohrium.comnih.gov Given the structural similarity, the same modeling principles can be applied to decaethylcyclopentasiloxane, with adjustments for the differences in physicochemical properties conferred by the ethyl groups. The larger ethyl groups in decaethylcyclopentasiloxane are expected to increase its lipophilicity and decrease its volatility compared to its methyl analog.

Quantitative Structure-Activity Relationship (QSAR) models are also employed to predict partitioning coefficients, such as the octanol-water partition coefficient (log P), which are critical inputs for environmental fate models. nih.govnih.gov

The following table compares the key physicochemical properties relevant to environmental partitioning for decamethylcyclopentasiloxane (D5) with estimated values for decaethylcyclopentasiloxane. These properties are essential inputs for predictive environmental models.

| Physicochemical Property | Decamethylcyclopentasiloxane (D5) | Estimated Decaethylcyclopentasiloxane | Importance in Environmental Models |

| Molecular Weight ( g/mol ) | 370.77 | 511.08 | Influences diffusion and transport rates. |

| Vapor Pressure (Pa at 25°C) | 44 | Lower than D5 | Governs the tendency to partition into the atmosphere. |

| Water Solubility (mg/L at 25°C) | 0.017 | Lower than D5 | Determines the concentration in the aqueous phase. |

| Log Octanol-Water Partition Coefficient (Log P) | 8.07 | Higher than D5 | Indicates the tendency to partition into organic matter and bioaccumulate. |

| Henry's Law Constant (Pa m³/mol) | 3.1 x 10³ | Lower than D5 | Describes the partitioning between air and water. |

This interactive table highlights the key parameters used in environmental fate modeling.

By inputting these parameters into multimedia environmental models, researchers can simulate the distribution and persistence of decaethylcyclopentasiloxane in a model environment, providing valuable data for risk assessment and regulatory purposes. nih.govnih.gov

Industrial and Niche Applications of Decaethylcyclopentasiloxane in Specialized Chemical Systems

Decaethylcyclopentasiloxane as a Chemical Intermediate in Polymer Science

Decaethylcyclopentasiloxane serves as a crucial building block in the field of polymer science, particularly in the creation of silicone-based copolymers and specialty polymers. oclc.org Its cyclic structure allows it to undergo ring-opening polymerization (ROP), a process that enables the formation of long-chain polymers with controlled structures and properties. gelest.comyoutube.com

Development of Silicone-Based Copolymers and Specialty Polymers

The synthesis of silicone-containing copolymers often involves the use of cyclic siloxane monomers like decaethylcyclopentasiloxane. oclc.orgbohrium.com Through techniques such as anionic or cationic ring-opening polymerization, this cyclic monomer can be incorporated into various polymer backbones, leading to the development of copolymers with a wide range of properties. gelest.com For instance, the inclusion of siloxane units can enhance the thermal stability, flexibility, and surface properties of the resulting polymers. researchgate.netmdpi.com

The versatility of silicone-based copolymers is vast, with applications ranging from elastomers and coatings to biomedical devices. researchgate.netresearchgate.net The ability to tailor the properties of these copolymers by controlling the amount and distribution of the siloxane component is a key advantage offered by using intermediates like decaethylcyclopentasiloxane. oclc.org

Research on Polymer Architecture and Performance Modulation

By strategically using decaethylcyclopentasiloxane in polymerization reactions, scientists can modulate the performance of the resulting polymers. nih.gov For example, the introduction of flexible siloxane chains can lower the glass transition temperature of a rigid polymer, making it more pliable. Conversely, the controlled incorporation of siloxane can lead to the formation of microphase-separated structures, resulting in materials with unique combinations of properties, such as high permeability and selectivity in gas separation membranes. researchgate.net The ability to fine-tune polymer properties at the molecular level is a direct result of understanding the role of intermediates like decaethylcyclopentasiloxane in shaping polymer architecture. nih.gov

Table 1: Polymerization Techniques for Silicone-Based Copolymers

| Polymerization Technique | Description | Resultant Polymer Architecture |

|---|---|---|

| Ring-Opening Polymerization (ROP) | Cleavage and reformation of Si-O-Si bonds in cyclic siloxane monomers to form linear polymers. gelest.com | Linear, well-defined block or multiblock copolymers. oclc.org |

| Anionic Polymerization | Sequential addition of monomers to a growing polymer chain with an anionic active center. oclc.org | Well-defined diblock or triblock copolymers with narrow molecular weight distributions. oclc.org |

| Cationic Polymerization | Polymerization initiated by strong protic acids, leading to the opening of the cyclosiloxane ring. gelest.com | Linear polymers, with potential for side reactions depending on the initiator and conditions. gelest.com |

| Step-Growth Polymerization | Reaction between functional groups of monomers to form larger polymer chains. oclc.org | Segmented or multiblock copolymers. oclc.org |

Functional Solvent Research and Development

The search for environmentally friendly and effective solvents is a major driver in chemical research and development. nih.gov Traditional solvents often contribute to air and water pollution, prompting the investigation of safer alternatives. researchgate.netsustainablemanufacturingexpo.com

Investigation of Low-VOC and HAP-Free Solvent Formulations

Decaethylcyclopentasiloxane is being investigated as a potential component in low-volatile organic compound (VOC) and hazardous air pollutant (HAP)-free solvent formulations. orientjchem.org Its relatively low vapor pressure compared to many conventional organic solvents makes it an attractive candidate for reducing harmful emissions. rsc.org Research is focused on blending decaethylcyclopentasiloxane with other green solvents to create effective formulations for various industrial processes. orientjchem.orgelsevierpure.com The goal is to develop solvents that maintain high performance while minimizing their environmental impact. nih.gov

Efficacy Studies in Industrial Cleaning and Dry-Cleaning Applications

The effectiveness of new solvent formulations must be rigorously tested for specific applications. Efficacy studies are conducted to evaluate the cleaning performance of solvents containing decaethylcyclopentasiloxane in industrial cleaning and dry-cleaning processes. eurofins.com These studies compare the new formulations to traditional solvents like perchloroethylene, which has been a staple in the dry-cleaning industry but is facing increasing regulatory scrutiny. nih.govnih.gov The research aims to demonstrate that decaethylcyclopentasiloxane-based solvents can effectively remove contaminants without the negative environmental and health impacts associated with older technologies. eurofins.com

Table 2: Comparison of Solvent Properties

| Solvent | VOC Content | HAP Status | Key Application Areas |

|---|---|---|---|

| Perchloroethylene | High | Yes | Dry-cleaning, metal degreasing. nih.gov |

| Decaethylcyclopentasiloxane | Low | No (under investigation) | Potential in low-VOC solvent formulations, industrial cleaning. orientjchem.org |

| Bio-based solvents (e.g., ethyl lactate) | Varies | Generally No | Cleaning agents, reaction media. orientjchem.org |

| Supercritical CO₂ | None | No | Decaffeination, polymerization. orientjchem.org |

Advanced Materials Science Investigations

The unique properties of silicon-containing materials are being leveraged in the field of advanced materials science. mdpi.com Research in this area explores the use of compounds like decaethylcyclopentasiloxane to create materials with novel functionalities. For example, polymer-derived ceramics (PDCs) are a class of materials synthesized through the pyrolysis of pre-ceramic polymers, which can include silicon-based precursors. mdpi.com These materials exhibit exceptional properties such as high-temperature stability, and resistance to oxidation and corrosion. mdpi.com The incorporation of specific organosilicon compounds can influence the final properties of the ceramic, opening up possibilities for creating tailored materials for extreme environments. mdpi.com

Studies on Thermotropic Mesophase Behavior in Organosilicon Polymers

The study of thermotropic mesophases in organosilicon polymers is a significant area of materials science, focusing on materials that exhibit liquid crystal properties as a function of temperature. wikipedia.org Decaethylcyclopentasiloxane can be considered a fundamental building block or a cyclic analogue for poly(diethylsiloxane) (PDES), a polymer renowned for its complex thermotropic behavior. tandfonline.comacs.org

PDES is known to form a columnar mesophase, a state of matter intermediate between a true crystalline solid and an isotropic liquid. tandfonline.com In this phase, the polymer chains are conformationally disordered but are arranged on a two-dimensional lattice. This unique structure gives rise to a combination of fluidity and anisotropy. Research has shown that PDES can transition into this mesomorphic state from its crystalline forms at temperatures above 290 K (17°C). tandfonline.com

Studies on PDES networks have revealed several key findings:

Stress-Induced Mesophase Formation: Mechanical stress can induce the formation of a mesophase in amorphous PDES networks. This is a crucial property for materials like elastomers, where the material's response to strain is critical. The isotropization temperature (the temperature at which the material becomes fully liquid) can be significantly increased by applying stress. tandfonline.com

Metastable Mesocrystals: During the initial stages of extension, small, metastable mesocrystals can form. As the strain increases, these can reorganize into larger, more stable crystalline structures. This transformation process is responsible for the unique stress-strain behavior observed in PDES networks. tandfonline.com

Influence of Molecular Weight: The molecular weight between crosslinks in a PDES network has a direct impact on the temperature range of the mesomorphic state and the size of the resulting crystallites. tandfonline.com

Decaethylcyclopentasiloxane, as the cyclic pentamer of the diethylsiloxane unit, represents the fundamental structural motif of PDES. While the cyclic compound itself does not form a polymer network, its molecular structure and intermolecular forces are directly relevant to the behavior of the corresponding linear polymer. The study of such cyclic molecules provides insight into the conformational preferences and packing arrangements that drive the formation of the mesophase in the larger polymer system. The ethyl group substitutions are critical; they provide the specific steric and interactive properties necessary for the polymer chains to adopt the columnar arrangement characteristic of the mesophase.

Interactive Data Table: Mesophase Properties of Poly(diethylsiloxane) (PDES) Networks

| Parameter | Observation | Significance in Organosilicon Polymers |

| Phase Transition Temperature | Transitions to mesophase above 290 K (17°C) tandfonline.com | Defines the operational temperature window for liquid crystalline behavior. |

| Effect of Mechanical Stress | Induces mesophase formation and increases isotropization temperature. tandfonline.com | Allows for the development of "smart" elastomers that change properties under strain. |

| Stress at Mesophase Onset (at 293K) | Approximately 0.11 N/mm² (nominal stress) tandfonline.com | Quantifies the stress required to trigger the liquid crystal transition. |

| Mesophase Type | Columnar tandfonline.com | The specific arrangement of polymer chains, leading to anisotropic properties. |

| Role of Crosslink Density | Affects the size and stability of mesocrystals. tandfonline.com | Provides a method to tune the mechanical and thermal properties of the material. |

This table summarizes key research findings on the thermotropic mesophase behavior of PDES, the polymeric counterpart to decaethylcyclopentasiloxane, illustrating the conditions and effects related to its liquid crystalline state.

Regulatory Science and Environmental Policy Implications in Decaethylcyclopentasiloxane Research

Methodologies for Environmental Risk Assessment and Characterization

The environmental risk assessment of decaethylcyclopentasiloxane is a complex process that involves evaluating its intrinsic properties and potential for environmental harm. service.gov.uk This is typically conducted using frameworks outlined in technical guidance documents, such as those from the European Union, which involve a 'quantitative' risk assessment comparing exposure with effects. service.gov.ukservice.gov.uk

A key component of the risk assessment is the evaluation of whether a substance meets the criteria for being Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). chemsec.org These substances are of high concern because they resist degradation, accumulate in organisms, and can be transported over long distances, posing a threat to ecosystems far from their original source. chemsec.orgeuropa.eu The identification of PBT and vPvB substances is based on a weight-of-evidence approach, considering all available data from laboratory tests, monitoring, and modeling. reachonline.eu

Decaethylcyclopentasiloxane has been found to meet the screening criteria for a very persistent (vP) and very bioaccumulative (vB) substance. service.gov.uk Laboratory studies show a lack of biodegradation in aquatic systems and a relatively slow rate of hydrolysis, particularly at a neutral pH, leading to its classification as persistent in water. service.gov.uk The substance also has a high bioconcentration factor (BCF) in fish, indicating its potential to accumulate in aquatic organisms. service.gov.uk However, it is not considered to meet the toxic (T) criterion, as it shows no acute toxicity to aquatic organisms at concentrations up to its water solubility limit. service.gov.uk While it is unlikely to meet the screening criteria for persistent organic pollutants in long-range transport, its volatility allows it to be lost from water to the air, where it can then degrade. service.gov.ukservice.gov.uk

| Criterion | Finding | Supporting Evidence |

|---|---|---|

| Persistence (P/vP) | Meets vP criteria for water | Lack of biodegradation in lab tests and slow hydrolysis at neutral pH. service.gov.uk |

| Bioaccumulation (B/vB) | Meets vB criteria | Experimentally determined bioconcentration factor (BCF) in fish is 7060 L/kg. service.gov.uk |

| Toxicity (T) | Does not meet T criteria | No acute toxicity to aquatic organisms up to its water solubility limit. service.gov.uk |

| Long-Range Transport | Unlikely to meet screening criteria | High volatility leads to atmospheric degradation. service.gov.ukservice.gov.uk |

Quantitative environmental risk assessment frameworks are used to evaluate the potential risks of chemicals by comparing predicted environmental concentrations with no-effect concentrations. service.gov.uk For decaethylcyclopentasiloxane, these assessments have generally concluded that there are no significant risks to the air, water, or terrestrial compartments from its production and use. service.gov.uk However, some scenarios, particularly those related to the formulation of personal care products outside the EU, have indicated potential risks to freshwater predators. service.gov.uk

In Canada, the Ecological Risk Classification (ERC) approach is used to characterize the hazard and exposure of substances like decaethylcyclopentasiloxane. canada.ca This framework considers factors such as the mode of toxic action, chemical reactivity, bioavailability, potential emission rates, and long-range transport potential. canada.cacanada.ca Based on this approach, it was concluded that the substances in the Siloxanes Group, including decaethylcyclopentasiloxane, are unlikely to be causing ecological harm. canada.cacanada.ca

International Regulatory Classifications and Scientific Assessments

The scientific findings on the properties of decaethylcyclopentasiloxane have led to its classification as a substance of concern by several international regulatory bodies.

Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, decaethylcyclopentasiloxane has been identified as a Substance of Very High Concern (SVHC). europa.eurs-online.comrs-online.com This classification is based on its fulfillment of the criteria for being a vPvB substance as laid out in Annex XIII of the regulation. chemsec.org Substances are identified as SVHCs if they are, among other things, carcinogenic, mutagenic, toxic to reproduction, PBT, or vPvB. askreach.eu The inclusion of a substance on the Candidate List of SVHCs triggers legal obligations for companies to provide information to consumers and to notify the European Chemicals Agency (ECHA) if the substance is present in their articles above a certain concentration. cdxsystem.com

The identification of decaethylcyclopentasiloxane as a vPvB substance has prompted regulatory action to mitigate its potential environmental impact. service.gov.ukchemsafetypro.com While a "safe" concentration in the environment cannot be reliably established for PBT/vPvB substances, risk management measures are implemented to minimize emissions throughout their lifecycle. europa.eu Research into the environmental fate and effects of decaethylcyclopentasiloxane has been crucial in informing these regulatory decisions. For instance, studies on its persistence in sediment and its potential for bioaccumulation have been key in its classification and subsequent regulation. service.gov.uk

Emissions and Environmental Loading Research from Industrial and Consumer Use

Decaethylcyclopentasiloxane is used as an intermediate in the production of silicone polymers and as an ingredient in personal care and household cleaning products. service.gov.uk While its use as an intermediate effectively consumes the substance, trace amounts can remain in final products and be released into the environment. service.gov.uk The widespread use of decaethylcyclopentasiloxane in consumer products leads to significant environmental exposure. service.gov.uk

Research has focused on understanding the sources, fate, and transport of decaethylcyclopentasiloxane in the environment. nih.gov Key pathways of environmental loading include effluents from wastewater treatment plants and the application of biosolids to land. nih.gov Due to its volatility, a significant portion of decaethylcyclopentasiloxane released to water is expected to partition to the atmosphere, where it undergoes degradation. service.gov.ukservice.gov.uk However, adsorption to sediment also occurs, leading to its presence in aquatic sediments. service.gov.ukservice.gov.uk

Future Research Directions and Unexplored Avenues in Decaethylcyclopentasiloxane Chemistry

Development of Novel Synthetic Pathways and Biodegradable Analogs

The future of decaethylcyclopentasiloxane chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current approaches to synthesizing functionalized siloxanes can be adapted and optimized for the production of decaethylcyclopentasiloxane.

Future research should focus on:

Catalytic Routes: Investigating novel catalysts to improve the yield and selectivity of the synthesis of decaethylcyclopentasiloxane from precursors like diethyldichlorosilane. This includes exploring transition-metal-catalyzed cross-coupling reactions and hydrosilylation processes. acs.orgwikipedia.org

Ring-Opening Polymerization: Developing controlled ring-opening polymerization of ethyl-substituted cyclotrisiloxanes or cyclotetrasiloxanes to produce linear poly(diethylsiloxane), which can then be cyclized to form decaethylcyclopentasiloxane. wikipedia.org

Biodegradable Analogs: A significant avenue of research is the design of biodegradable analogs. This could involve incorporating hydrolyzable linkages into the siloxane backbone or attaching biodegradable side chains. For instance, the introduction of ester or amide groups could render the molecule more susceptible to microbial degradation.

| Research Focus | Proposed Approach | Potential Outcome |

| Novel Synthesis | Exploration of new catalytic systems for the cyclization of diethylsiloxane oligomers. | Higher yield, improved purity, and reduced energy consumption in the production of decaethylcyclopentasiloxane. |

| Biodegradable Analogs | Incorporation of ester or other hydrolyzable groups into the ethyl side chains or the siloxane ring. | Development of more environmentally friendly alternatives with reduced persistence. |

| Green Chemistry | Utilization of solvent-free reaction conditions or benign solvents in the synthesis process. | A more sustainable manufacturing process with a smaller environmental footprint. |

Advanced Mechanistic Studies of Environmental Transformation and Remediation

Understanding the environmental fate of decaethylcyclopentasiloxane is paramount. While studies on other siloxanes, such as polydimethylsiloxane (B3030410) (PDMS), have shown that they can undergo degradation in the environment, specific data for ethyl-substituted siloxanes is lacking. researchgate.netnih.gov

Key areas for future investigation include:

Abiotic Degradation: Investigating the hydrolysis and photolysis of decaethylcyclopentasiloxane under various environmental conditions (pH, temperature, UV radiation).

Biotransformation: Identifying microbial strains and enzymatic pathways capable of degrading decaethylcyclopentasiloxane. Studies on the biodegradation of other siloxanes have identified certain bacteria, like Pseudomonas and Rhodococcus, that could serve as starting points for this research. nih.gov

Remediation Technologies: Developing effective remediation strategies for environments contaminated with ethyl-substituted siloxanes. This could involve bioremediation using specialized microorganisms or advanced oxidation processes.

Integration of Computational and Experimental Approaches for Predictive Modeling

Computational chemistry offers a powerful toolset to predict the properties and behavior of decaethylcyclopentasiloxane, thereby guiding experimental work and reducing the need for extensive laboratory testing. elsevier.comacs.org

Future research should integrate:

Quantum Mechanical Calculations: To determine the electronic structure, bonding, and reactivity of the decaethylcyclopentasiloxane molecule.

Molecular Dynamics Simulations: To model the interactions of decaethylcyclopentasiloxane with biological membranes, soil particles, and other environmental components. This can provide insights into its potential for bioaccumulation and transport.

Predictive Toxicity Models: Developing quantitative structure-activity relationship (QSAR) models to predict the potential toxicity of decaethylcyclopentasiloxane and its degradation products.

| Modeling Technique | Research Application | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of spectroscopic properties (NMR, IR) to aid in experimental characterization. | Accurate prediction of spectral data to confirm synthesis and identify transformation products. |

| Molecular Dynamics (MD) | Simulation of the partitioning of decaethylcyclopentasiloxane between water and octanol (B41247) to estimate its octanol-water partition coefficient (Kow). | A reliable estimate of its potential for bioaccumulation. |

| QSAR Modeling | Prediction of ecotoxicity towards aquatic organisms based on molecular descriptors. | Prioritization of experimental toxicity testing and risk assessment. |

Sustainable Chemistry and Circular Economy Perspectives for Organosilicon Compounds

The principles of sustainable chemistry and the circular economy must be applied to the entire lifecycle of organosilicon compounds, including decaethylcyclopentasiloxane. silicones.eusilicones.euelkem.com This involves a shift from a linear "take-make-dispose" model to a circular one that emphasizes recycling and reuse.

Future research in this area should focus on:

Chemical Recycling: Developing efficient methods for the depolymerization of silicone polymers containing ethyl groups back to their constituent monomers, which can then be used to produce new silicones. bioengineer.org This would create a closed-loop system, reducing waste and conserving resources.

Design for Recyclability: Designing products containing decaethylcyclopentasiloxane in a way that facilitates their disassembly and the recovery of the siloxane components.

Life Cycle Assessment: Conducting comprehensive life cycle assessments to quantify the environmental impacts of decaethylcyclopentasiloxane from its synthesis to its end-of-life, allowing for the identification of hotspots and opportunities for improvement.

The development of a circular economy for silicones is still in its early stages, but it holds immense promise for improving the sustainability of this important class of materials. patsnap.com By proactively addressing the future research directions outlined above, the scientific community can ensure that the potential benefits of decaethylcyclopentasiloxane are realized in a safe and sustainable manner.

Q & A

Basic Research Questions

Q. What are the primary methods for characterizing the chemical structure and purity of decamethylcyclopentasiloxane (D5) in experimental settings?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and Si NMR to confirm the cyclic siloxane structure and methyl group bonding .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze purity and detect trace contaminants (e.g., cyclotetrasiloxane/D4) using retention indices and fragmentation patterns .

- Elemental Analysis : Quantify silicon and oxygen content to validate stoichiometry (CHOSi) .

Q. How can researchers design experiments to assess D5's environmental persistence and bioaccumulation potential?

- Methodological Answer :

- OECD 301/302 Guidelines : Conduct biodegradability tests in aquatic systems to measure half-life under aerobic/anaerobic conditions .

- Bioaccumulation Factor (BCF) Studies : Use fish models (e.g., Danio rerio) to quantify uptake and retention in lipid tissues via stable isotope-labeled D5 .

- Field Monitoring : Deploy passive samplers in wastewater effluents to track D5 concentrations and spatial distribution .

Advanced Research Questions

Q. How can conflicting data on D5's endocrine disruption potential be resolved?

- Methodological Answer :

- In Vitro Receptor Assays : Screen for estrogen receptor (ER) and androgen receptor (AR) binding using luciferase reporter gene assays (e.g., ER-CALUX) .

- Computational Toxicology : Apply QSAR models to predict metabolite interactions with hormone pathways .

- Systematic Review : Conduct a meta-analysis of in vivo studies (rodent models) to evaluate dose-response relationships and confounding variables (e.g., D4 contamination) .

Q. What experimental frameworks address the gap in D5's classification as a "Substance of Very High Concern" (SVHC) under REACH?

- Methodological Answer :

- Weight-of-Evidence Approach : Synthesize data from regulatory assessments (e.g., SCCS, ECHA) and independent studies to evaluate PBT (persistent, bioaccumulative, toxic) criteria .

- Longitudinal Ecotoxicology Studies : Monitor aquatic ecosystems near industrial discharge sites for chronic effects on invertebrate populations (e.g., Daphnia magna) .

- Advanced Analytical Chemistry : Develop high-resolution mass spectrometry (HRMS) methods to detect D5 degradation byproducts in environmental matrices .

Q. How can researchers optimize D5's role as a penetration enhancer in transdermal drug delivery without compromising safety?

- Methodological Answer :

- Franz Diffusion Cell Studies : Compare D5’s efficacy in enhancing permeability of model drugs (e.g., caffeine) against alternatives like propylene glycol .

- Toxicokinetic Modeling : Use physiologically based pharmacokinetic (PBPK) models to predict systemic exposure levels from dermal absorption .

- Stratum Corneum Analysis : Apply confocal Raman spectroscopy to visualize D5’s interaction with lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.